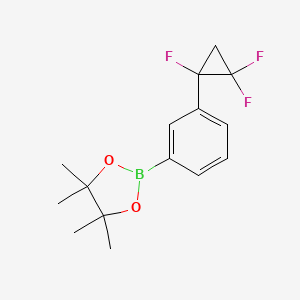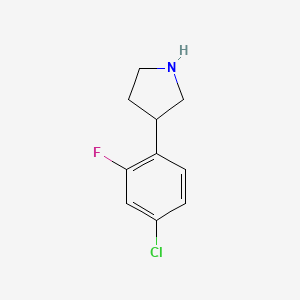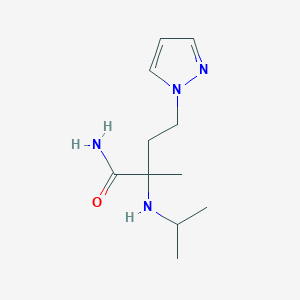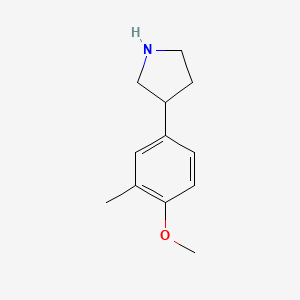
2,2-Dimethyl-2-(methylcarbamoyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2-(methylcarbamoyl)acetic acid is an organic compound with the molecular formula C6H11NO3 It is known for its unique structure, which includes a carbamoyl group attached to a dimethyl-substituted acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid typically involves the reaction of dimethylmalonic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3)2C(CO2H)2 + CH3NCO → (CH3)2C(CO2H)(CONHCH3)
Industrial Production Methods
Industrial production of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2-(methylcarbamoyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2-(methylcarbamoyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylacetic acid: Lacks the carbamoyl group, making it less reactive in certain reactions.
N-Methylcarbamoyl acetic acid: Similar structure but without the dimethyl substitution.
Uniqueness
2,2-Dimethyl-2-(methylcarbamoyl)acetic acid is unique due to the presence of both dimethyl and carbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(methylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(2,5(9)10)4(8)7-3/h1-3H3,(H,7,8)(H,9,10) |
Clave InChI |
RAWYQBUMVYHAJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


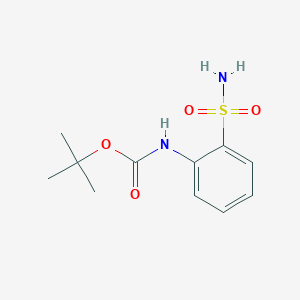

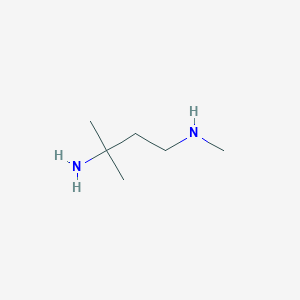

![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)

![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)

